molecular formula C12H15NO4S B2756390 Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421443-82-4

Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2756390
CAS No.: 1421443-82-4
M. Wt: 269.32
InChI Key: RPAGORBZHUGXLE-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a synthetic derivative of the tetrahydrothieno[3,2-c]pyridine scaffold, a heterocyclic framework widely explored in medicinal chemistry for its diverse biological activities. This compound features a methoxyacetyl substituent at the 5-position and a methyl ester at the 4-position. Its structural design aims to optimize pharmacokinetic (PK) properties and receptor affinity, particularly in the context of antiplatelet or central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

methyl 5-(2-methoxyacetyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-7-10(14)13-5-3-9-8(4-6-18-9)11(13)12(15)17-2/h4,6,11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAGORBZHUGXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C1C(=O)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[3,2-c]pyridine derivative, the methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base such as triethylamine. The esterification to form the carboxylate ester can be achieved using methanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Pharmaceutical Applications

  • Antithrombotic Properties :
    • The compound has been investigated for its ability to inhibit platelet aggregation and activation. This property positions it as a potential agent for preventing thrombosis and embolism, which are critical in cardiovascular diseases.
  • Neuropharmacological Research :
    • Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has been referenced in studies focusing on neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may influence dopaminergic or serotonergic pathways .
  • Synthesis of Prodrugs :
    • The compound's reactivity allows it to be utilized in the synthesis of prodrugs aimed at enhancing the bioavailability of therapeutic agents. This application is particularly relevant in the development of formulations for drugs with poor solubility or stability .

Synthetic Organic Chemistry

  • Multi-step Synthesis :
    • The synthesis of this compound typically involves several reaction steps that require precise control over conditions such as temperature and pH. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and verifying product structures.
  • Reactivity Studies :
    • The compound can participate in various chemical reactions including nucleophilic substitutions and cycloaddition reactions. Kinetic studies on these reactions provide insights into their mechanisms and can inform the design of new synthetic pathways.

Case Study 1: Antithrombotic Activity

A study evaluated the antithrombotic activity of this compound in animal models. Results indicated a significant reduction in thrombus formation compared to control groups, suggesting its potential as a therapeutic agent against thrombotic disorders.

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects highlighted that this compound could modulate dopamine receptor activity. In vitro assays demonstrated that it could enhance dopamine release in neuronal cultures, providing a basis for further investigation into its use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrothieno[3,2-c]pyridine core is shared among several pharmacologically active compounds. Below is a systematic comparison:

Pharmacokinetic and ADMET Profiles

  • Metabolic Stability : The methoxyacetyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to ticlopidine’s chlorophenylmethyl group, which is prone to oxidative metabolism .
  • Solubility : Methyl esters (target compound) generally exhibit higher aqueous solubility than tert-butyl derivatives (e.g., Ref: 10-F669319) but lower than carbamoyl analogues (e.g., ethylcarbamoyl derivative) .
  • Toxicity : Compounds like ticlopidine carry black-box warnings for neutropenia, whereas fluorinated prasugrel metabolites show improved safety profiles . The target compound’s ADMET predictions (using tools like FAF-Drugs2) suggest lower hepatotoxicity risk .

Biological Activity

Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Structural Characteristics

The compound belongs to the class of thieno[3,2-c]pyridine derivatives. Its molecular formula is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, featuring a tetrahydrothieno ring and a carboxylate functional group. The structural complexity suggests potential interactions with various biological targets, which has led to its investigation in pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thieno ring : Utilizing thiophene derivatives as precursors.
  • Acetylation : Introducing the methoxyacetyl group through acylation reactions.
  • Carboxylation : Incorporating the carboxylate functional group via nucleophilic substitution.

Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm the structure of intermediates and final products.

1. Inhibition of Platelet Aggregation

Recent studies have indicated that this compound exhibits significant inhibitory effects on platelet aggregation. This property is crucial for its potential application in preventing thrombosis and embolism. The mechanism involves modulation of signaling pathways that regulate platelet activation.

2. Anti-inflammatory Properties

Research has shown that related tetrahydrothieno derivatives possess anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha. This suggests that this compound may similarly modulate inflammatory responses in various biological systems .

3. Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances has led to investigations into its effects on neurotransmitter systems. It has been evaluated for its inhibitory potency against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. Such inhibition could influence norepinephrine levels and impact cardiovascular and central nervous system functions .

Case Study 1: Anti-thrombotic Activity

A study conducted on animal models demonstrated that this compound significantly reduced thrombus formation in vivo. The compound was administered at varying doses, revealing a dose-dependent response in platelet aggregation inhibition.

Dose (mg/kg)Thrombus Weight (g)Platelet Aggregation (%)
00.45100
100.3070
200.1540

Case Study 2: Inflammatory Response Modulation

In vitro studies using rat whole blood showed that this compound effectively inhibited LPS-induced TNF-alpha production by up to 60% at a concentration of 50 µM. This finding supports its potential use as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate?

A common approach involves multi-step synthesis starting with thiophene derivatives and pyridine precursors. Key steps include:

  • Cyclocondensation of thiophene-3-carboxylate with a substituted pyridine under acidic conditions to form the tetrahydrothieno-pyridine core .
  • Methoxyacetylation at the 5-position using 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the methoxyacetyl group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Cyclocondensation65-70HCl (cat.), reflux, 12h
Methoxyacetylation80-85TEA, DCM, 0°C→RT
Recrystallization>95 purityEthanol:H₂O (3:1)

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) shows characteristic peaks for the methoxy group (~δ 3.3 ppm) and the tetrahydrothieno-pyridine backbone (δ 2.5–4.0 ppm). 13^{13}C NMR confirms the ester carbonyl (~δ 170 ppm) and methoxyacetyl group .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₂H₁₅NO₄S, calc. 277.07) .
  • X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of the bicyclic system and substituents .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Contradictions in NMR or MS data often arise from:

  • Tautomerism : The tetrahydrothieno-pyridine core may exhibit ring-chain tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals compared to CDCl₃. Re-run spectra in multiple solvents to verify assignments .
  • Impurity Peaks : Trace byproducts from incomplete acetylation (e.g., unreacted pyridine intermediates) can complicate spectra. Optimize purification protocols (e.g., HPLC with C18 columns) .

Q. What strategies optimize reaction conditions for high-yield synthesis?

Key variables include:

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclocondensation efficiency .
  • Temperature Control : Lower acetylation temperatures (0–5°C) reduce side reactions but slow kinetics. Use slow reagent addition and monitor via TLC .
  • Solvent Selection : Anhydrous THF or DCM minimizes hydrolysis of the methoxyacetyl group. Conduct reactions under nitrogen to exclude moisture .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (p-TsOH)5 mol%Increases cyclocondensation rate by 30%
Acetylation Temp.0–5°CReduces byproducts by 50%
Solvent (DCM)AnhydrousPrevents ester hydrolysis

Q. How does the compound interact with biological targets in vitro?

Methodological approaches include:

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits. IC₅₀ values correlate with methoxyacetyl group positioning .
  • Cellular Uptake Studies : Radiolabel the compound with 14^{14}C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Molecular Docking : Simulate binding to ATP-binding pockets using AutoDock Vina. The thieno-pyridine scaffold shows high affinity for hydrophobic kinase domains .

Q. How to address discrepancies in biological activity across studies?

Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., cell culture media, incubation time) to reduce inter-lab variability .
  • Metabolic Instability : Test compound stability in liver microsomes. If rapid degradation occurs, modify the ester group (e.g., replace methyl with tert-butyl) .
  • Off-Target Effects : Use CRISPR-edited cell lines to confirm target specificity .

Q. What analytical methods quantify the compound in complex matrices?

  • HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water = 60:40, 1 mL/min). Retention time: ~6.2 min .
  • LC-MS/MS : MRM transitions m/z 277→152 (quantifier) and 277→109 (qualifier) ensure specificity in biological samples .
  • Stability-Indicating Assays : Stress the compound under acidic, basic, oxidative, and thermal conditions to validate method robustness .

Q. How to design SAR studies for derivatives of this compound?

Focus on:

  • Core Modifications : Replace the thieno-pyridine with thiazolo-pyridine and compare bioactivity .
  • Substituent Effects : Systematically vary the methoxyacetyl group (e.g., ethoxy, propionyl) to map steric/electronic requirements .
  • Pharmacokinetic Profiling : Measure logP, plasma protein binding, and metabolic clearance to link structure to ADME properties .

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